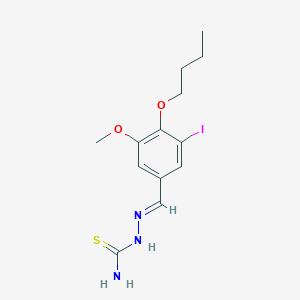![molecular formula C20H17ClN2OS B4629218 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide involves intricate reactions that ensure the introduction of specific functional groups to achieve the desired chemical structure. For instance, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlight methods to introduce and modify indole and benzothiophene moieties, crucial to obtaining the target compound (K. Cucek, B. Verček, 2008).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into the spatial arrangement and electronic interactions within the molecule. Studies on compounds like ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provide valuable data on the dihedral angles, intramolecular hydrogen bonding, and crystal packing, which are crucial for understanding the molecular conformation and stability of similar compounds (A. Mukhtar et al., 2012).
Chemical Reactions and Properties
The reactivity of the benzothiophene and indole moieties in compounds like this compound is a critical area of study. Research into the synthesis and antimicrobial activity of new derivatives reveals how modifications to the benzothiophene ring, such as the introduction of oxadiazole and thiophene groups, impact chemical reactivity and biological activity (G. Naganagowda, A. Petsom, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are directly influenced by their molecular structure. The analysis of structural studies on similar compounds provides essential data that can be extrapolated to understand the physical characteristics of this compound, aiding in the development of new materials and drugs (A. Abbasi et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, is crucial for the application of these compounds in chemical syntheses and potential therapeutic uses. Investigations into the synthesis and reactions of new derivatives provide insights into the chemical behavior and potential reactivity patterns of this compound (W. Ried, G. Oremek, R. Guryn, 1980).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their role in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and their multivalent nature. This suggests that compounds with complex aromatic structures, such as the one you're interested in, could also find applications in these areas, leveraging similar self-assembly properties for innovative solutions (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Monitoring
The review on human urinary carcinogen metabolites emphasizes the importance of monitoring and evaluating compounds for their potential carcinogenic effects. This underscores the need for research into the metabolic pathways and health implications of new chemical compounds, including their potential roles as biomarkers in disease prevention and public health (Hecht, 2002).
Aquatic Environment Contaminant Studies
Parabens, with structural similarities to various synthetic compounds, have been studied for their presence and behavior in aquatic environments. This research highlights the environmental persistence and potential endocrine-disrupting effects of synthetic compounds, pointing to the relevance of environmental impact studies for new chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Propiedades
IUPAC Name |
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-12-6-7-16-15(10-12)13(11-23-16)8-9-22-20(24)19-18(21)14-4-2-3-5-17(14)25-19/h2-7,10-11,23H,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOVHADISCPDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)




![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)

![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)